molecular formula C14H20N2O2 B1439801 tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 597555-55-0

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B1439801
CAS No.: 597555-55-0
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-RYUDHWBXSA-N
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Description

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidation typically leads to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction results in the formation of amines or alcohols.

    Substitution: Substitution reactions yield various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the indene moiety.

    tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the indene moiety.

    tert-Butyl carbazate: Features a hydrazine moiety instead of the amine group.

Uniqueness

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the indene moiety, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in applications requiring selective interactions with biological targets or specific reactivity in chemical synthesis .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYUOBKHFIVFN-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679388
Record name tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597555-55-0
Record name tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 3
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 4
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 5
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 6
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

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